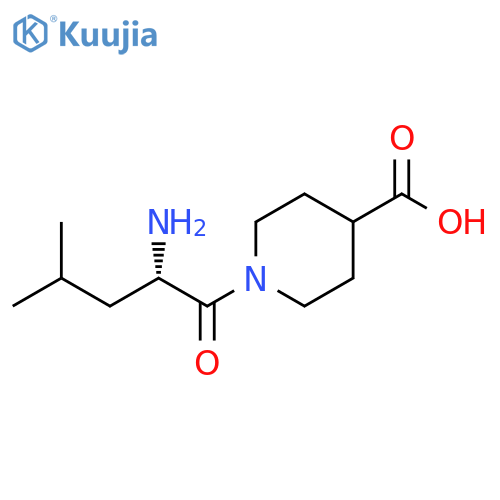

Cas no 1308930-89-3 (1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid)

1308930-89-3 structure

商品名:1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid

1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinecarboxylic acid, 1-[(2S)-2-amino-4-methyl-1-oxopentyl]-

- 1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid

- 1308930-89-3

- EN300-814369

- 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid

-

- インチ: 1S/C12H22N2O3/c1-8(2)7-10(13)11(15)14-5-3-9(4-6-14)12(16)17/h8-10H,3-7,13H2,1-2H3,(H,16,17)/t10-/m0/s1

- InChIKey: YBRCGAUHKLHZAU-JTQLQIEISA-N

- ほほえんだ: N1(C(=O)[C@@H](N)CC(C)C)CCC(C(O)=O)CC1

計算された属性

- せいみつぶんしりょう: 242.16304257g/mol

- どういたいしつりょう: 242.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

- 密度みつど: 1.145±0.06 g/cm3(Predicted)

- ふってん: 431.6±40.0 °C(Predicted)

- 酸性度係数(pKa): 4.40±0.20(Predicted)

1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-814369-0.25g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 95.0% | 0.25g |

$579.0 | 2025-02-21 | |

| Enamine | EN300-814369-10.0g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 95.0% | 10.0g |

$2701.0 | 2025-02-21 | |

| Enamine | EN300-814369-5.0g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 95.0% | 5.0g |

$1821.0 | 2025-02-21 | |

| Enamine | EN300-814369-0.1g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 95.0% | 0.1g |

$553.0 | 2025-02-21 | |

| Enamine | EN300-814369-1g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 1g |

$628.0 | 2023-09-02 | ||

| Enamine | EN300-814369-10g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 10g |

$2701.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578249-500mg |

1-(L-leucyl)piperidine-4-carboxylic acid |

1308930-89-3 | 98% | 500mg |

¥33056.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578249-1g |

1-(L-leucyl)piperidine-4-carboxylic acid |

1308930-89-3 | 98% | 1g |

¥37118.00 | 2024-08-09 | |

| Enamine | EN300-814369-0.05g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 95.0% | 0.05g |

$528.0 | 2025-02-21 | |

| Enamine | EN300-814369-0.5g |

1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |

1308930-89-3 | 95.0% | 0.5g |

$603.0 | 2025-02-21 |

1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1308930-89-3 (1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬